2-(butyrylamino)-N-isopropylbenzamide

Description

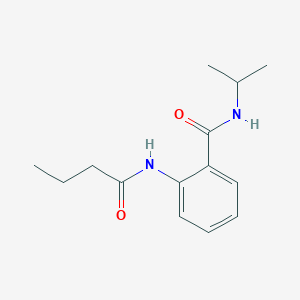

2-(Butyrylamino)-N-isopropylbenzamide is a benzamide derivative characterized by a butyrylamino substituent at the 2-position of the benzamide ring and an isopropyl group attached to the nitrogen atom. Benzamide derivatives are known for their diverse biological activities, including insecticidal properties (via ryanodine receptor modulation) and opioid receptor interactions, depending on substituent chemistry .

Properties

IUPAC Name |

2-(butanoylamino)-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-4-7-13(17)16-12-9-6-5-8-11(12)14(18)15-10(2)3/h5-6,8-10H,4,7H2,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWAIUGPFFAUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC=C1C(=O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Core Structural Features

The N-isopropylbenzamide moiety is a common scaffold in several compounds (Table 1). Variations in substituents at the 2-position critically influence physicochemical properties and biological activity.

Table 1: Key Structural and Functional Differences

*Molecular weights calculated based on structural formulas.

Substituent-Driven Activity Differences

- Butyrylamino vs. Fluorobenzylidene Hydrazinocarbonyl: The butyrylamino group in the target compound introduces a linear alkyl chain, enhancing lipophilicity compared to the aromatic, polar 4-fluorobenzylidene group in the insecticidal analog . This may improve membrane permeability but reduce target specificity for ryanodine receptors, which typically require planar aromatic motifs for binding .

- Comparison with Opioid Analogs: Isopropyl-U-47700 incorporates a 3,4-dichloroaryl and dimethylaminocyclohexyl group, creating a sterically bulky structure that favors µ-opioid receptor binding. In contrast, the target compound lacks these electron-withdrawing groups and tertiary amines, likely precluding opioid activity .

Q & A

Basic: What are the recommended synthetic routes for 2-(butyrylamino)-N-isopropylbenzamide, and how can intermediates be characterized?

The synthesis of this compound typically involves a multi-step approach:

- Step 1 : React benzoyl chloride derivatives with isopropylamine to form the N-isopropylbenzamide core. This reaction requires anhydrous conditions and a base like pyridine to neutralize HCl byproducts .

- Step 2 : Introduce the butyrylamino group at the 2-position via nucleophilic substitution or coupling reactions. For example, using a Buchwald-Hartwig amination with a palladium catalyst under inert atmosphere .

- Characterization : Confirm intermediates via NMR (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~4.0 ppm for isopropyl CH) and NMR (e.g., carbonyl carbons at ~165–170 ppm) . Mass spectrometry (HRMS) should validate the molecular ion peak.

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

X-ray crystallography is critical for confirming stereochemistry and hydrogen-bonding networks:

- Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å). A crystal size of 0.1–0.2 mm ensures adequate diffraction .

- Refinement : Apply SHELXL for structure refinement. Key parameters include:

- Displacement parameters : Anisotropic refinement for non-H atoms.

- Hydrogen bonding : Analyze N–H⋯O interactions (e.g., N–H distance ~0.86 Å, H⋯O distance ~2.2 Å) to confirm intramolecular stabilization .

- Ambiguities : If torsional angles between the benzamide core and butyryl group deviate >10° from expected values, re-examine synthetic purity or consider polymorphism .

Basic: What spectroscopic methods are optimal for quantifying purity and stability of this compound?

- HPLC : Use a C18 column with UV detection at 254 nm. A retention time shift >5% indicates degradation or impurities .

- Stability Testing : Perform accelerated aging studies (40°C/75% RH for 4 weeks). Monitor via FTIR for carbonyl peak shifts (e.g., from 1680 cm to 1700 cm) suggesting hydrolysis .

- Quantitative NMR : Use maleic acid as an internal standard. Compare integration ratios of aromatic (δ 7.5–8.0 ppm) and aliphatic (δ 1.0–1.5 ppm) protons .

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Modifications : Replace the butyryl group with acetyl or pentanoyl chains to assess hydrophobicity effects. Use Suzuki-Miyaura coupling for aryl substitutions at the benzamide ring .

- Biological Assays : Test binding affinity via surface plasmon resonance (SPR) or fluorescence polarization. For example, a shift from 10 nM to 50 nM with a bulkier substituent suggests steric hindrance .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate logP values with IC in enzyme inhibition assays. Contradictions (e.g., higher logP but lower activity) may indicate off-target interactions .

Basic: What precautions are necessary for handling this compound in biological assays?

- Solubility : Pre-dissolve in DMSO (≤1% v/v) to avoid aggregation. Confirm solubility via dynamic light scattering (DLS) .

- Toxicity Screening : Perform MTT assays on HEK293 cells at 10–100 µM. A viability drop >20% necessitates structural modification (e.g., reducing lipophilicity) .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?

- ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., %F <30% suggests poor absorption) and P-glycoprotein substrate likelihood .

- Docking Studies : Employ AutoDock Vina to model interactions with target proteins (e.g., kinase domains). A docking score ≤−7.0 kcal/mol indicates high affinity .

- Contradictions : If in vitro activity (IC = 50 nM) conflicts with in silico predictions (e.g., poor membrane permeability), prioritize prodrug strategies .

Basic: What analytical techniques validate the absence of synthetic byproducts in this compound?

- LC-MS : Monitor for m/z signals corresponding to unreacted intermediates (e.g., N-isopropylbenzamide at m/z 163.21) .

- TLC : Use silica gel plates with ethyl acetate/hexane (1:1). A single spot (R ~0.3–0.4) confirms purity .

Advanced: How do hydrogen-bonding motifs in this compound crystals influence its physicochemical properties?

- Crystal Packing : Intermolecular N–H⋯O bonds (e.g., N⋯O distance ~2.9 Å) stabilize the lattice, increasing melting point (>150°C) .

- Solubility : Strong intramolecular H-bonds reduce aqueous solubility. Introduce polar groups (e.g., –OH) at meta positions to disrupt packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.